molecular formula C17H16ClIN2O4 B11689272 2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11689272
M. Wt: 474.7 g/mol
InChI Key: CGIXTIWUNBTYLF-AWQFTUOYSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and an iododimethoxyphenyl group connected through an acetohydrazide linkage. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3-iodo-4,5-dimethoxybenzaldehyde.

    Formation of Intermediate: 4-chlorophenol is reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then converted to 2-(4-chlorophenoxy)acetohydrazide by reacting with hydrazine hydrate.

    Final Step: The acetohydrazide intermediate is then condensed with 3-iodo-4,5-dimethoxybenzaldehyde under acidic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide include:

    2-(4-chlorophenoxy)acetohydrazide: Lacks the iododimethoxyphenyl group, making it less complex and potentially less versatile in reactions.

    2-(4-chlorophenoxy)propionic acid: Contains a propionic acid group instead of an acetohydrazide linkage, leading to different chemical properties and applications.

    2-(4-chlorophenoxy)-2-methylpropionic acid:

The uniqueness of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.

Properties

Molecular Formula

C17H16ClIN2O4

Molecular Weight

474.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16ClIN2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

CGIXTIWUNBTYLF-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)I)OC

Origin of Product

United States

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